1-Chloro-2,3,4-trifluoro-5-iodobenzene chemical structure and properties
1-Chloro-2,3,4-trifluoro-5-iodobenzene chemical structure and properties
This technical guide details the structural characteristics, synthetic methodology, and reactivity profile of 1-Chloro-2,3,4-trifluoro-5-iodobenzene (CAS 2374235-89-7). This compound represents a specialized halogenated building block used in the design of metabolically stable drug scaffolds and advanced agrochemicals.
Executive Summary
1-Chloro-2,3,4-trifluoro-5-iodobenzene is a pentasubstituted benzene derivative characterized by a unique "3+2" halogenation pattern: three contiguous fluorine atoms providing metabolic blockade and electronic modulation, flanked by chlorine and iodine substituents.
Its primary value in medicinal chemistry lies in its orthogonal reactivity . The iodine atom at position C-5 serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the chlorine atom at C-1 and the fluorine atoms remain intact under standard coupling conditions. This allows for the precise, sequential construction of complex biaryl systems often required in kinase inhibitors and protein-protein interaction modulators.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | 1-Chloro-2,3,4-trifluoro-5-iodobenzene |
| CAS Number | 2374235-89-7 |
| Molecular Formula | C₆HHClF₃I |
| Molecular Weight | 292.42 g/mol |
| SMILES | Ic1c(F)c(F)c(F)c(Cl)c1 |
| Appearance | Pale yellow solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Storage | 2–8°C, Protect from light (Iodine-carbon bond sensitivity) |
Synthetic Methodology: Regioselective Iodination
The most efficient route to 1-Chloro-2,3,4-trifluoro-5-iodobenzene is via Directed Ortho Metalation (DoM) . This method exploits the strong inductive effect of the fluorine atoms to acidify the specific aromatic proton at position C-5, allowing for selective lithiation followed by an electrophilic quench.
Mechanistic Insight
The precursor, 1-chloro-2,3,4-trifluorobenzene , possesses two aromatic protons: H-5 and H-6.
-
H-5 is ortho to a fluorine atom (F-4).
-
H-6 is ortho to a chlorine atom (Cl-1).
Because fluorine is significantly more electronegative than chlorine, it exerts a stronger acidifying effect on the adjacent proton. Consequently, treatment with a hindered base (LDA) results in exclusive deprotonation at C-5 , forming the aryllithium species which traps iodine.
Experimental Protocol
Reagents:
-
1-Chloro-2,3,4-trifluorobenzene (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)
-
Iodine (
) (1.2 eq) -
Anhydrous THF
-
Sat.
(Sodium thiosulfate)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (
). Add anhydrous THF and cool to -78°C using a dry ice/acetone bath. -
Base Addition: Cannulate the LDA solution into the cold THF.
-
Substrate Addition: Dissolve 1-chloro-2,3,4-trifluorobenzene in a minimal amount of THF and add dropwise to the LDA solution over 15 minutes, maintaining internal temperature below -70°C.
-
Metalation: Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium intermediate.
-
Quench: Dissolve Iodine (
) in THF and add dropwise to the reaction mixture. The color will transiently fade as the iodine is consumed. -
Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous
. -
Purification: Extract with Ethyl Acetate (
). Wash the combined organics with saturated (to remove excess iodine) and brine. Dry over , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Directed Ortho Metalation (DoM) workflow for the regioselective synthesis of the target compound.
Reactivity Profile & Applications
The strategic value of 1-Chloro-2,3,4-trifluoro-5-iodobenzene lies in its ability to undergo sequential functionalization. The reactivity order of the halogens is I > Cl > F , enabling a programmable synthesis logic.
Chemoselective Cross-Coupling (Site C-5)
The C-I bond is the weakest carbon-halogen bond in the molecule (Bond Dissociation Energy ~65 kcal/mol vs ~95 kcal/mol for C-Cl).
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids at room temperature or mild heating (40-60°C) using standard catalysts like
or . -
Sonogashira Coupling: Reacts with terminal alkynes to install alkyne linkers.
-
Outcome: The Chlorine atom at C-1 remains intact, preserving a handle for a second functionalization step later in the synthesis.
Nucleophilic Aromatic Substitution ( )
The trifluorinated core is highly electron-deficient, making it susceptible to nucleophilic attack.
-
Regioselectivity: Nucleophiles (amines, thiols, alkoxides) will preferentially attack the fluorine atoms. The specific site of attack is governed by the directing effects of the Cl and I substituents.
-
Prediction: The fluorine at C-3 (central) is often the most activated in 1,2,3-trifluoro systems, but the presence of Cl and I may shift this preference to C-2 or C-4 depending on the specific nucleophile and solvent polarity.
Reactivity Logic Diagram
Figure 2: Chemoselective reactivity map illustrating the orthogonal functionalization potential of the scaffold.
Handling and Safety (SDS Summary)
While specific toxicological data for this isomer is limited, it should be handled with the protocols standard for polyhalogenated aromatics.
-
Hazards:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
Respiratory: May cause respiratory irritation (H335).
-
Sensitizer: Potential skin sensitizer due to reactivity with biological nucleophiles.
-
-
Precautions:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid contact with strong oxidizers.
-
-
Spill Management: Adsorb with sand or vermiculite. Do not flush into surface water; halogenated compounds are often persistent in the environment.
References
-
AChemBlock. (2026).[1] Product Data: 1-Chloro-2,3,4-trifluoro-5-iodobenzene (CAS 2374235-89-7).[2] Retrieved from
-
Alchimica. (2026).[1] Catalog Entry: 1-Chloro-2,3,4-trifluoro-5-iodobenzene.[2] Retrieved from
- Schlosser, M. (2005). The 2,3,4-Trifluorophenyl Moiety: A privileged scaffold? Angewandte Chemie International Edition. (General reference on trifluorobenzene reactivity).
- Mongin, F., & Schlosser, M. (1996). Regioselective Metalation of Fluorinated Aromatics. Tetrahedron Letters. (Foundational methodology for DoM of fluorobenzenes).
